

Saxitoxin Dihydrochloride: A Potent Pharmacological Tool for Ion Channel Research

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Compound of Interest

Compound Name: *Saxitoxin dihydrochloride*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

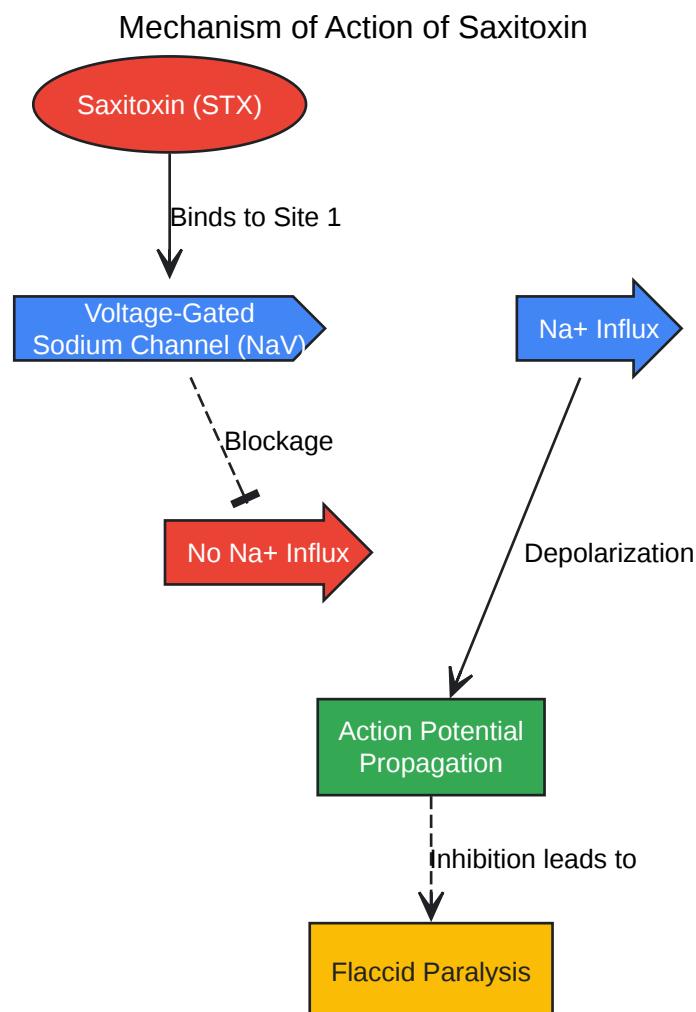
Introduction

Saxitoxin (STX) dihydrochloride is a potent neurotoxin that acts as a highly selective and reversible blocker of voltage-gated sodium channels (NaVs).^{[1][2]} Originally isolated from the butter clam *Saxidomus giganteus*, saxitoxin is produced by certain species of marine dinoflagellates and freshwater cyanobacteria.^[1] Its ability to bind with high affinity to site 1 of the α -subunit of NaVs makes it an invaluable pharmacological tool for the study of ion channel biophysics, neuronal excitability, synaptic transmission, and for the development of novel therapeutics.^{[2][3]} By occluding the ion pore, saxitoxin effectively inhibits the influx of sodium ions, thereby preventing the generation and propagation of action potentials in neurons and muscle cells.^{[1][4]} This specific mechanism of action allows researchers to isolate and study the function of voltage-gated sodium channels in various physiological and pathological processes.

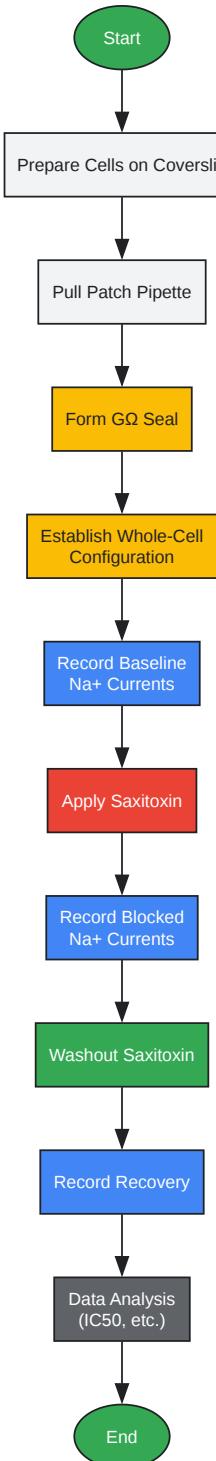
Mechanism of Action

Saxitoxin exerts its physiological effects by binding to the outer pore of voltage-gated sodium channels.^{[3][4]} This binding is reversible and occurs at a specific location known as "site 1," which is formed by amino acid residues in the P-loops of the channel's α -subunit.^{[2][3]} The binding of saxitoxin physically obstructs the channel pore, preventing the passage of sodium ions and thereby blocking the initiation and propagation of action potentials.^{[1][4]} This leads to

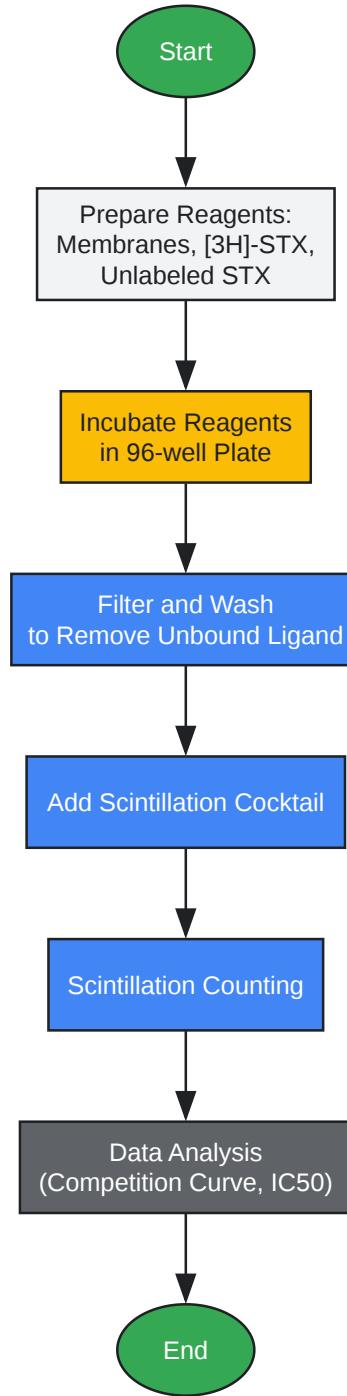
a state of flaccid paralysis in affected organisms.[1] The affinity of saxitoxin can vary among different subtypes of voltage-gated sodium channels.[5]



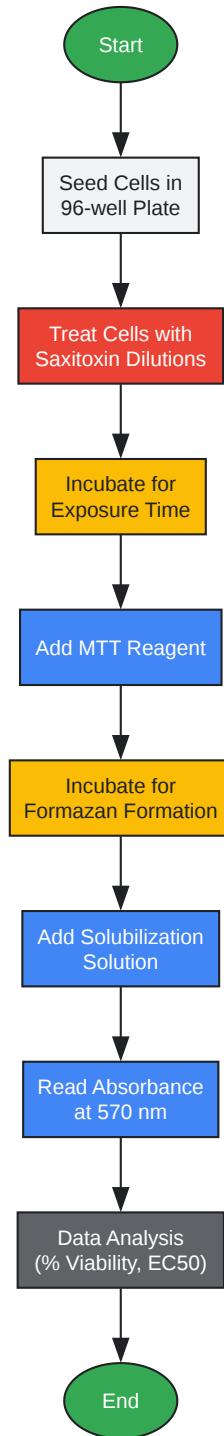
Whole-Cell Patch Clamp Workflow



Receptor Binding Assay Workflow



MTT Cytotoxicity Assay Workflow

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